TAK-915 acts as a selective inhibitor of PDE2A []. By inhibiting PDE2A, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the brain []. This elevation in cGMP is hypothesized to enhance cognitive function by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory [].
TAK-915 is investigated for its potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders []. Preclinical studies demonstrated its ability to robustly increase cGMP levels in the rat brain following oral administration []. Moreover, TAK-915 showed efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2